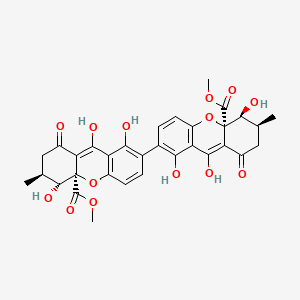

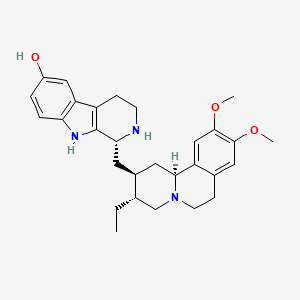

Secalonic acid F

描述

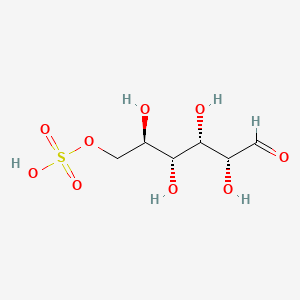

Secalonic acid F is a natural mycotoxin isolated from fungal strains, particularly from Aspergillus aculeatus . It belongs to the class of secalonic acids, which are characterized by a dimeric tetrahydroxanthenone skeleton. This compound has garnered significant attention due to its diverse biological activities, including anticancer and antimicrobial properties .

准备方法

Secalonic acid F is typically isolated from fungal cultures. The isolation process involves cultivating the fungal strain under specific conditions, followed by extraction and purification of the compound using chromatographic techniques . While synthetic routes for this compound are not extensively documented, the natural production method remains the primary source.

化学反应分析

Secalonic acid F undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to yield different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemistry: It serves as a model compound for studying the reactivity of tetrahydroxanthenone derivatives.

作用机制

Secalonic acid F exerts its effects through multiple mechanisms. In hepatocellular carcinoma cells, it targets the MARCH1 protein, which regulates the PI3K/AKT/β-catenin signaling pathway . This leads to the downregulation of antiapoptotic proteins such as Mcl-1 and Bcl-2, promoting apoptosis and inhibiting cell proliferation . Additionally, it affects the cell cycle and suppresses cell migration and invasion .

相似化合物的比较

Secalonic acid F is part of a family of natural mycotoxins with similar structures and biological activities. Some related compounds include:

- Secalonic acid A

- Secalonic acid B

- Secalonic acid C

- Secalonic acid D

Compared to these compounds, this compound is unique due to its specific targeting of the MARCH1 protein and its potent anticancer activity

属性

IUPAC Name |

methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJAYYORNVZNI-XIBZLVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-07-2 | |

| Record name | Secalonic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECALONIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action is still under investigation, research suggests that SAF interacts with multiple cellular targets, leading to a range of downstream effects. One prominent effect is the disruption of the microtubule network [, ]. This disruption can interfere with crucial cellular processes like cell division, ultimately leading to cell death. Furthermore, SAF has been observed to induce apoptosis, a form of programmed cell death, through both caspase-dependent and potentially caspase-independent pathways [, , ]. Additionally, SAF appears to impact DNA damage response (DDR) and repair mechanisms, possibly by influencing the phosphorylation status of key DDR factors like pCHK1, pKAP1, pP53, and pRPA32 []. These effects collectively contribute to the observed cytotoxic activity of SAF.

ANone: SAF is a dimeric mycotoxin belonging to the ergochrome family.

A: In vitro studies have demonstrated that SAF exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma (HCC) cells [, ]. Specifically, SAF has been shown to effectively inhibit the proliferation, colony formation, migration, and invasion of HCC cell lines (HepG2 and Hep3B) []. Moreover, SAF induces apoptosis in these cells in a dose-dependent manner [, ].

A: While extensive SAR studies on SAF are limited, research on related secalonic acid isomers provides insights. Studies comparing different isomers, including secalonic acids A, B, D, E, F, and G, against leukemia L1210 cells revealed a structure-activity relationship regarding their cytostatic activity []. Notably, secalonic acids A and D exhibited stronger activity than other isomers, suggesting the importance of specific structural features for optimal activity. Additionally, chemically rearranged dimers of secalonic acid A demonstrated varying activities depending on the dimerization position, highlighting the influence of subtle structural modifications on potency [].

A: The stability of SAF under various conditions is crucial for its potential therapeutic applications. While specific data on SAF's stability is limited within the provided research, a study focusing on its pharmacokinetic properties employed a validated UPLC-MS/MS method for SAF quantification in rat plasma []. This method demonstrated acceptable stability of the analyte under different storage conditions. While the research doesn't delve into specific formulation strategies for SAF, it's a crucial aspect to consider for future development. Potential strategies might include encapsulation techniques, use of excipients, or chemical modifications to improve stability, solubility, and bioavailability.

A: Various analytical techniques have been employed to characterize and quantify SAF. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and reliable method for SAF determination in biological samples, such as rat plasma []. This technique enables accurate quantification of SAF, facilitating pharmacokinetic studies and investigation of its metabolic fate.

A: While specific information on SAF resistance is limited within the provided research, one study screened Arabidopsis thaliana mutants for resistance against SAF []. This research aimed to identify potential genetic factors involved in SAF's mechanism of action and explore potential resistance mechanisms. While the study primarily focused on identifying resistant mutants, it provides a foundation for future investigations into resistance mechanisms and potential cross-resistance with other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

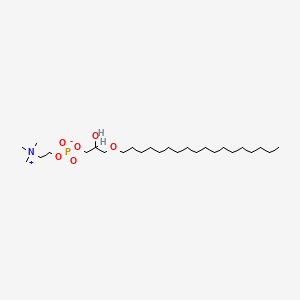

![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)

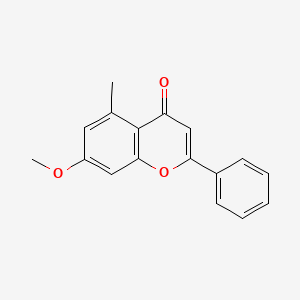

![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)

![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)